![molecular formula C10H7F3O2 B12864736 3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
3-[1-(Trifluoromethyl)vinyl]benzoic acid
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Overview
Description
3-[1-(Trifluoromethyl)vinyl]benzoic acid is an organic compound with the molecular formula C10H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid derivatives with trifluoromethylating agents under specific conditions .
Industrial Production Methods: Industrial production methods often employ large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Trifluoromethyl)vinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
3-[1-(Trifluoromethyl)vinyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism by which 3-[1-(Trifluoromethyl)vinyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. This can lead to alterations in molecular pathways and biological activities .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: 3-[1-(Trifluoromethyl)vinyl]benzoic acid is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzoic acids.
Biological Activity
3-[1-(Trifluoromethyl)vinyl]benzoic acid is a specialized organic compound characterized by the presence of both a trifluoromethyl group and a vinyl group attached to a benzoic acid backbone. Its molecular formula is C11H9F3O2, with a molecular weight of approximately 190.119 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry and biological research due to its potential therapeutic applications.
Structural Characteristics
The structure consists of:
- Benzene Ring : Central aromatic system providing stability.
- Carboxylic Acid Group (-COOH) : Imparts acidity and reactivity.
- Vinyl Group (-CH=CH2) : Allows for further chemical modifications.
- Trifluoromethyl Group (-CF3) : Notable for its electron-withdrawing properties, influencing the compound's reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:
Antiviral Properties
Recent research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiviral activities. For instance, studies have shown that similar trifluoromethylated compounds can reduce the infectivity of viruses such as SARS-CoV-2, suggesting that this compound may have similar properties.
Anticancer Activity
The compound has been investigated for its effects on cancer cell growth. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by interacting with sigma receptors, which are implicated in cell growth and survival pathways.
The mechanism by which this compound exerts its biological effects is likely related to its interaction with various cellular receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction could modulate signaling pathways associated with cell growth and differentiation.
Study 1: Antiviral Activity
In a study examining the antiviral efficacy of trifluoromethylated compounds, researchers found that derivatives similar to this compound significantly reduced viral replication in vitro. The study highlighted the importance of the trifluoromethyl group in enhancing antiviral potency.
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Trifluoromethylbenzoic Acid | Benzoic Acid | Contains only a trifluoromethyl substituent. |
4-Trifluoromethylbenzoic Acid | Benzoic Acid | Trifluoromethyl at para position; different reactivity. |
4-Vinylbenzoic Acid | Vinyl-substituted Benzoic Acid | Lacks trifluoromethyl; focuses on vinyl reactivity. |
2-Trifluoromethylphenol | Phenolic Compound | Hydroxyl group provides different reactivity compared to carboxylic acids. |
The unique combination of both trifluoromethyl and vinyl functionalities in this compound distinguishes it from these related compounds, potentially leading to novel applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C10H7F3O2/c1-6(10(11,12)13)7-3-2-4-8(5-7)9(14)15/h2-5H,1H2,(H,14,15) |
InChI Key |
SZCOMEFRJPSHSK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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